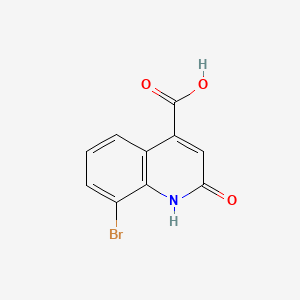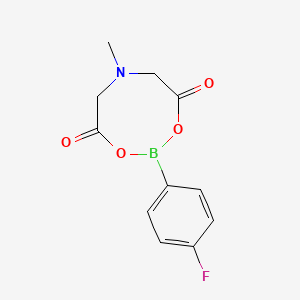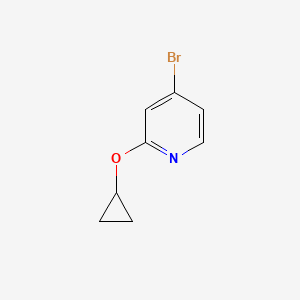
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248595-74-5 . It has a molecular weight of 268.07 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 8-bromo-2-hydroxy-4-quinolinecarboxylic acid . The InChI code is 1S/C10H6BrNO3/c11-7-3-1-2-5-6 (10 (14)15)4-8 (13)12-9 (5)7/h1-4H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The compound is in the form of a powder .Scientific Research Applications
Synthesis and Radiolabeling for Biomedical Research
One application of derivatives similar to 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is in the synthesis of radiolabeled compounds for biomedical imaging. For instance, [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized as a potential SPECT tracer for studying the N-methyl-D-aspartate receptor in the human brain. The synthesis involved a non-isotopic nucleophilic halogen exchange, aiming to achieve high radiochemical yield and purity for effective imaging applications (Dumont & Slegers, 1996).
Photolabile Protecting Group for Biological Messengers
Another significant application is the use of brominated hydroxyquinoline, a related compound, as a photolabile protecting group for carboxylic acids. This application is particularly relevant for the controlled release of biological messengers in vivo. The compound demonstrated greater single-photon quantum efficiency than other caging groups and showed sufficient sensitivity to multiphoton-induced photolysis, making it a valuable tool for biological studies (Fedoryak & Dore, 2002).
Anticancer Activity
Research has also been conducted on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid for their potential anticancer activity. Specifically, new derivatives were synthesized and tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity. This highlights the potential of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives in the development of anticancer agents (Gaber et al., 2021).
Chemical Synthesis and Bromination Reactions
The compound and its derivatives are also explored for their chemical properties, such as in bromination reactions, which are fundamental in synthetic organic chemistry. For example, the synthesis and bromination of 4-hydroxy-2-quinolones have been studied for their potential to produce compounds with various biological activities. These studies contribute to the understanding of the compound's reactivity and potential for creating pharmacologically active molecules (Ukrainets et al., 2007).
properties
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZXVJTIUYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734310 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248595-74-5 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)


![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)



![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
